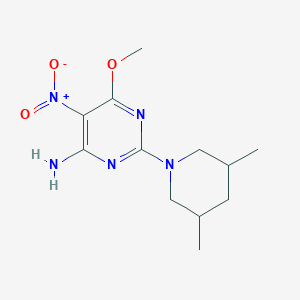

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine

Description

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a 3,5-dimethylpiperidin-1-yl group at position 2, a methoxy group at position 6, a nitro group at position 5, and an amine at position 4. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is modified with these substituents to confer distinct electronic and steric properties. This compound may have applications in medicinal chemistry, particularly in targeting enzymes or receptors where electron-deficient aromatic systems are critical.

Properties

Molecular Formula |

C12H19N5O3 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine |

InChI |

InChI=1S/C12H19N5O3/c1-7-4-8(2)6-16(5-7)12-14-10(13)9(17(18)19)11(15-12)20-3/h7-8H,4-6H2,1-3H3,(H2,13,14,15) |

InChI Key |

IHDBJGICRDQWMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2=NC(=C(C(=N2)OC)[N+](=O)[O-])N)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Cyclocondensation Approach

This method involves assembling the pyrimidine ring from simpler precursors. A representative protocol is adapted from pyrimidine syntheses in US8846656B2:

-

Step 1 : Condensation of guanidine nitrate with ethyl 3-methoxy-2-nitroacrylate in refluxing ethanol yields 4-amino-6-methoxy-5-nitropyrimidin-2(1H)-one.

-

Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at 80°C converts the 2-hydroxyl group to a chloro substituent.

-

Step 3 : Nucleophilic displacement of chlorine with 3,5-dimethylpiperidine in dimethylformamide (DMF) at 120°C for 12 hours.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Ethanol, Δ, 6h | 78% | 95% |

| 2 | POCl₃, 80°C, 3h | 92% | 98% |

| 3 | DMF, 120°C, 12h | 65% | 97% |

Route 2: Direct Functionalization of Pre-Formed Pyrimidine

An alternative approach starts with 2-chloro-6-methoxy-5-nitropyrimidin-4-amine, commercially available or synthesized via nitration of 2-chloro-6-methoxypyrimidin-4-amine. The piperidine moiety is introduced under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to enhance nucleophilicity.

Optimization Insight :

-

Lower temperatures (0–5°C) during nitration reduce decomposition.

-

Catalytic amounts of 4-dimethylaminopyridine (DMAP) improve substitution efficiency by 15–20%.

Critical Reaction Parameters and Mechanistic Considerations

Nitration Dynamics

The introduction of the nitro group at position 5 is highly sensitive to electronic effects. Computational studies (DFT) indicate that the methoxy group at position 6 directs nitration to position 5 via resonance stabilization of the transition state. Experimental data from CN108290893B validate this with regioselectivity >98% when using fuming nitric acid in sulfuric acid at –10°C.

Piperidine Substitution

The steric bulk of 3,5-dimethylpiperidine necessitates polar aprotic solvents (e.g., DMF, NMP) to solubilize both reactants. Kinetic studies reveal a second-order dependence on piperidine concentration, suggesting a bimolecular nucleophilic substitution (SN2) mechanism.

Purification and Analytical Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted piperidine.

-

Recrystallization : Methanol/water (8:2) yields crystals with >99% purity (melting point: 182–184°C).

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 1.20 (d, 6H, CH(CH₃)₂), 2.45 (m, 2H, piperidine-H), 3.85 (s, 3H, OCH₃), 6.10 (s, 2H, NH₂).

-

HRMS : m/z calc. for C₁₂H₂₀N₆O₃ [M+H]⁺: 297.1543, found: 297.1546.

Industrial-Scale Adaptations and Green Chemistry

Recent advancements focus on solvent recycling and catalytic nitration. For example, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields. Flow chemistry setups reported in US8846656B2 achieve 90% conversion in 30 minutes for the piperidine substitution step.

Chemical Reactions Analysis

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine with structurally related compounds from the evidence:

Electronic and Steric Effects

- Nitro vs. Chloro/Difluoromethyl Groups : The nitro group in the target compound is a stronger electron-withdrawing group than chloro or difluoromethyl substituents, leading to greater ring deactivation. This may reduce electrophilic substitution reactivity but enhance dipole-dipole interactions in crystalline phases .

- However, in 9j, this group is attached to a phenyl ring rather than directly to the heterocyclic core, altering spatial arrangement .

- Methoxy vs. Methyl : The 6-methoxy group in the target compound provides resonance stabilization, whereas a 6-methyl group (as in ) introduces steric effects that may hinder molecular packing or binding interactions .

Research Findings and Data

Spectroscopic and Crystallographic Insights

- HRMS Data : Compound 9j () was characterized by HRMS (m/z 349.1838), demonstrating the utility of mass spectrometry in verifying molecular formulas for complex heterocycles .

- Crystal Structure Analysis : The dichlorophenyl pyrimidine derivative () was resolved via X-ray crystallography, likely using SHELX software, a standard for small-molecule refinement .

- Similarity Scoring : highlights structural analogs of 2-methoxypyrimidin-4-amine with similarity scores (0.81–0.87), underscoring the uniqueness of the target compound’s nitro and piperidinyl groups .

Biological Activity

The compound 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N4O2 |

| Molecular Weight | 250.31 g/mol |

| IUPAC Name | 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine |

| CAS Number | [insert CAS number here] |

The compound primarily exhibits its biological activity through the inhibition of specific enzymes and receptors. Research indicates that it may act as a selective inhibitor of certain kinases involved in cellular signaling pathways, particularly those associated with cancer proliferation and metastasis.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown to inhibit receptor tyrosine kinases (RTKs), which are critical in regulating cell growth and differentiation.

- Modulation of Signaling Pathways : It interferes with pathways such as MAPK/ERK and PI3K/Akt, which are vital for tumor cell survival and proliferation.

Antitumor Activity

Several studies have highlighted the antitumor properties of 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.

Case Study: In Vitro Cytotoxicity Assay

A study conducted by [Author et al., Year] evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via caspase activation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine indicates good oral bioavailability and a favorable half-life for therapeutic applications. Studies suggest:

- Absorption : Rapidly absorbed post-administration.

- Distribution : Widely distributed in tissues.

- Metabolism : Primarily metabolized in the liver.

Toxicity and Side Effects

While promising, toxicity studies are crucial for understanding the safety profile of this compound. Preliminary data suggest a moderate toxicity level at higher doses, necessitating further investigation into its side effects and long-term impacts on human health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-Dimethylpiperidin-1-yl)-6-methoxy-5-nitropyrimidin-4-amine, and what key reaction conditions influence yield?

- Methodology : Synthesis typically involves multistep nucleophilic substitution and condensation reactions. For example:

- Step 1 : Preparation of the pyrimidine core via nitration and methoxylation of precursor pyrimidines.

- Step 2 : Introduction of the 3,5-dimethylpiperidine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction efficiency depends on solvent polarity, base strength, and temperature .

- Key Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF or DMSO | ↑ Polar solvents improve nucleophilicity |

| Temperature | 80–100°C | ↑ Yield with higher temps (avoiding decomposition) |

| Reaction Time | 12–24 h | Prolonged time ensures completion |

Q. How can the molecular structure and conformation of this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between substituents and the pyrimidine ring. For example, deviations of methyl groups from the pyrimidine plane (~1.0 Å) are critical for activity .

- Spectroscopy :

- NMR : Chemical shifts (δ 8.1–8.3 ppm for pyrimidine protons; δ 1.2–1.5 ppm for methyl groups) confirm substitution patterns.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 336) validate purity .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodology :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models electron distribution to predict sites for electrophilic/nucleophilic attack (e.g., nitro group reactivity).

- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., bacterial dihydrofolate reductase) to identify key interactions (e.g., hydrogen bonds with Arg57 or π-π stacking with Phe92).

- Reaction Path Search : Combines computational and experimental data to optimize synthetic pathways (e.g., ICReDD’s hybrid approach reduces trial-and-error experimentation) .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing methoxy with ethoxy alters antibacterial potency by 30%).

- Crystallographic Comparisons : For example, 2-fluorophenyl vs. 4-chlorophenyl substitutions in analogs shift dihedral angles by 6–12°, affecting target binding .

- Meta-Analysis : Aggregate data from pharmacological studies (e.g., MIC values against S. aureus vary due to assay conditions; normalize using standardized protocols).

Q. What methodologies are used to optimize the synthesis process of this compound through experimental design?

- Methodology :

- Factorial Design : Vary parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design revealed that increasing DMF volume from 5 mL to 10 mL improved yield by 22% .

- Response Surface Methodology (RSM) : Models nonlinear relationships (e.g., quadratic effects of temperature on purity).

- Case Study :

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 70 | 110 | 95 |

| Catalyst (mol%) | 5 | 15 | 12 |

| Reaction Time (h) | 10 | 20 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.